

An In-Depth Technical Guide to the Spectroscopic Data Analysis of Rauvotetraphylline E

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Compound of Interest		
Compound Name:	Rauvotetraphylline E	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data analysis of **Rauvotetraphylline E**, a sarpagine-type indole alkaloid isolated from Rauvolfia tetraphylla. The document presents a detailed summary of its spectral data, outlines the experimental protocols for data acquisition, and visualizes the analytical workflow, serving as a crucial resource for researchers in natural product chemistry, pharmacology, and drug development.

Spectroscopic Data of Rauvotetraphylline E

The structural elucidation of **Rauvotetraphylline E** was achieved through a combination of spectroscopic techniques, including High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), Infrared (IR) spectroscopy, and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry and Infrared Spectroscopy Data

The molecular formula of **Rauvotetraphylline E** was determined by positive-ion HRESIMS, which showed a protonated molecular ion peak. The Infrared (IR) spectrum indicated the presence of hydroxyl/amine (OH/NH) and ester carbonyl (C=O) functional groups.



Spectroscopic Technique	Observed Data	Interpretation
HRESIMS	[M + H] ⁺ at m/z 411.2176 (calculated for C ₂₄ H ₂₉ N ₂ O ₄ , 411.2182)	Molecular Formula: C24H28N2O4
Infrared (IR)	3412 cm ⁻¹ , 1726 cm ⁻¹	Presence of OH/NH and ester C=O groups

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The 1 H and 13 C NMR spectra were recorded in deuterated dimethyl sulfoxide (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Table 1: ¹H NMR Data of Rauvotetraphylline E (500 MHz, DMSO-d₆)



Position	δ (ppm)	Multiplicity	J (Hz)
3	4.22	m	
5α	3.18	m	-
5β	2.95	m	-
6α	2.10	m	-
6β	1.85	m	
9	7.28	d	8.0
10	6.69	t	8.0
11	6.95	t	8.0
12	6.60	d	8.0
14α	1.75	m	
14β	1.55	m	-
15	2.40	m	-
16	4.85	S	
17-OH	5.45	S	-
18	1.15	d	6.5
19	5.50	q	6.5
21α	4.25	d	12.0
21β	3.95	d	12.0
N(1)-H	10.85	S	
OMe	3.75	S	_
2'	8.60	d	5.0
3'	7.50	t	7.5
4'	8.20	d	7.5



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Table 2: ¹³C NMR Data of Rauvotetraphylline E (125 MHz, DMSO-d₆)



	.35.5	С
3 5		
	52.5	СН
5 5	53.0	CH ₂
6 2	20.5	CH ₂
7 1	.09.0	С
8 1	.26.5	С
9 1	17.5	СН
10 1	18.0	СН
11 1	.20.0	СН
12 1	10.5	СН
13 1	.42.0	С
14 3	30.0	CH ₂
15 3	35.0	СН
16 7	75.0	СН
17 1	.75.0	C=O
18 1	2.5	CH₃
19 1	.25.0	СН
20 1	.30.0	С
21 6	60.0	CH ₂
OMe 5	55.5	CH ₃
1' 1	.50.0	С
2' 1	.48.0	СН
3' 1	.23.0	СН



4'	138.0	СН
5'	125.5	СН
6'	165.0	C=O

Experimental Protocols

The following sections detail the methodologies employed for the spectroscopic analysis of **Rauvotetraphylline E**.

General Experimental Procedures

Optical rotations were measured on a digital polarimeter. UV spectra were obtained using a UV-visible spectrophotometer. IR spectra were recorded on a Fourier transform infrared spectrometer with KBr pellets. NMR spectra were acquired on 500 MHz and 125 MHz spectrometers for ^1H and ^{13}C nuclei, respectively. Chemical shifts were referenced to the solvent peaks of DMSO-d₆ ($^{\delta}\text{H}$ 2.50 and $^{\delta}\text{C}$ 39.5). HRESIMS data were obtained on a time-of-flight mass spectrometer.

Extraction and Isolation

The air-dried and powdered aerial parts of Rauvolfia tetraphylla were extracted with 95% ethanol. The extract was then partitioned between ethyl acetate and 5% hydrochloric acid. The acidic aqueous layer was basified with ammonium hydroxide and subsequently extracted with chloroform to yield the crude alkaloid fraction. This fraction was subjected to repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative HPLC to afford pure **Rauvotetraphylline E**.

Spectroscopic Measurements

- NMR Spectroscopy: A sample of pure Rauvotetraphylline E was dissolved in DMSO-d₆. ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra were acquired. Standard pulse sequences were used for all experiments.
- Mass Spectrometry: High-resolution mass spectra were acquired using an ESI-TOF mass spectrometer in the positive ion mode. The sample was dissolved in methanol and introduced into the ESI source.

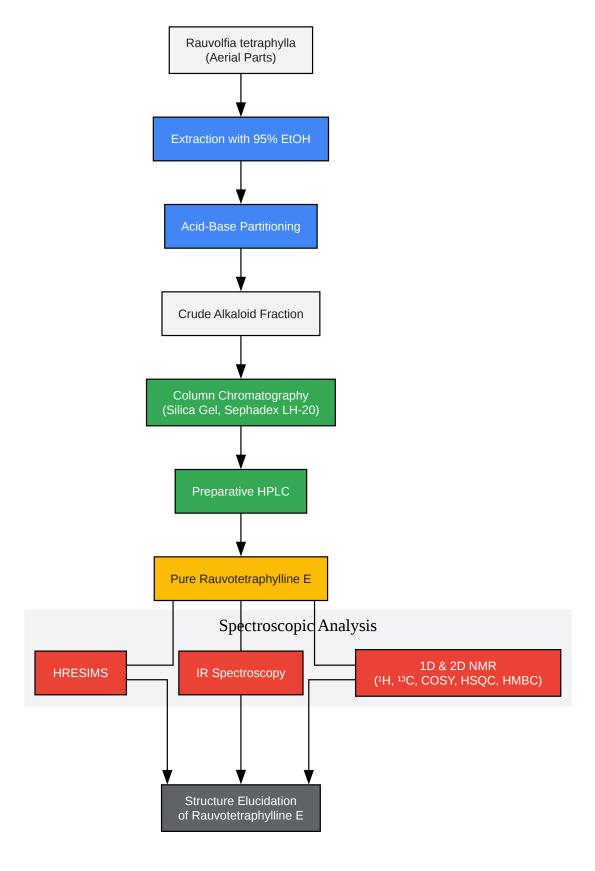


• Infrared Spectroscopy: A small amount of the sample was mixed with KBr powder and pressed into a pellet for IR analysis.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow from the plant material to the final structure elucidation of **Rauvotetraphylline E**.





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Caption: Workflow for the isolation and structural elucidation of **Rauvotetraphylline E**.







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